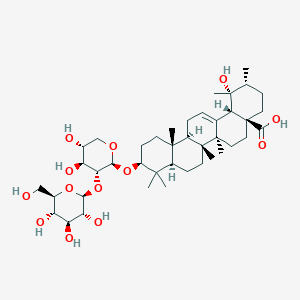

Ilexoside D

描述

The compound “(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid” is a pentacyclic triterpenoid derivative characterized by a highly functionalized structure. Its core framework includes a picene backbone substituted with hydroxyl groups, methyl groups, and a glycosylated side chain. This compound belongs to the ursane-type triterpenoid family, a class known for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties . Its identification in Serjania triquetra via TLC and comparison with authentic standards highlights its natural origin and relevance in traditional medicine .

属性

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 由于其结构复杂,Ilexoside D 的合成比较复杂。通常,它涉及多个糖基化和保护-去保护步骤。起始材料通常是三萜苷配基,在酸性或碱性条件下使用糖基供体进行糖基化反应。保护基用于确保在所需位置进行选择性糖基化。

工业生产方法: this compound 的工业生产主要通过从天然来源,特别是冬青属植物根部中提取来完成。提取过程包括:

研磨植物材料: 提高表面积。

溶剂提取: 使用甲醇或乙醇等溶剂。

化学反应分析

反应类型: Ilexoside D 会发生各种化学反应,包括:

氧化: 此反应可以修饰化合物中存在的羟基。

还原: 还原反应可以改变结构中的羰基。

取代: 糖基化反应是一种取代反应形式,其中糖基部分添加到苷元上。

常见试剂和条件:

氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。

还原: 在无水溶剂中使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。

取代: 在路易斯酸,如三氟化硼乙醚 (BF3·OEt2) 的存在下,使用糖基溴化物或三氯乙酰亚胺等糖基供体。

主要产物: 这些反应的主要产物取决于所针对的特定官能团。例如,氧化会导致羧酸的形成,而还原会从羰基生成醇类。

科学研究应用

Pharmaceutical Applications

- Antioxidant Properties : Research indicates that compounds similar to this structure exhibit significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in the development of therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Compounds with similar structures have been tested for their antimicrobial properties against various pathogens. Their effectiveness against bacteria and fungi highlights their potential use in developing new antibiotics or antifungal treatments .

Biochemical Applications

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This can be particularly useful in designing drugs for metabolic disorders where enzyme regulation is critical .

- Modulation of G-Protein Coupled Receptors (GPCRs) : There is emerging evidence that similar compounds can interact with GPCRs which are vital in many physiological processes. This interaction can lead to the development of novel therapeutic agents targeting various diseases linked to GPCR dysfunctions .

Agricultural Applications

- Plant Growth Regulators : Some derivatives of this compound have been explored as growth regulators in agriculture. They can enhance plant growth and resistance to stressors such as drought or disease .

- Natural Pesticides : The antimicrobial properties extend to pest control applications where these compounds can be utilized as natural pesticides or fungicides in sustainable agriculture practices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Antioxidant Activity | Antioxidant properties | Demonstrated significant radical scavenging activity comparable to established antioxidants. |

| Inflammatory Pathway Modulation | Anti-inflammatory effects | Showed inhibition of TNF-alpha production in vitro models. |

| Antimicrobial Testing | Antimicrobial activity | Effective against E.coli and Staphylococcus aureus strains. |

作用机制

Ilexoside D 主要通过与组织因子 (TF) 相互作用发挥其作用,TF 是凝血级联反应的关键启动因子。 通过抑制 TF 活性,this compound 阻止形成 TF-VIIa 复合物,从而减少凝血酶的生成和血凝块的形成 。 该机制涉及对各种分子途径的调节,包括抑制 Xa 因子和下调凝血酶原的激活 .

类似化合物:

- Ilexsaponin A1

- Ilexsaponin B1

- Ilexsaponin C1

比较: this compound 在这些化合物中是独一无二的,因为它具有特殊的糖基化模式以及特定糖基部分的存在。 这种结构上的独特性使其具有独特的生物活性,特别是其强大的抗凝血和抗血栓形成作用 .

相似化合物的比较

Structural Comparison with Similar Compounds

The compound shares structural similarities with other triterpenoids but differs in substitution patterns, glycosylation, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Glycosylation: The target compound features a trisaccharide moiety (linked via glucose derivatives), enhancing its hydrophilicity compared to non-glycosylated analogs like ursolic acid .

Methylation : It has seven methyl groups , more than barbinervic acid (six methyl groups), contributing to increased lipophilicity .

Bioactivity Modulation: Glycosylation in triterpenoids (e.g., Platycodin D) is associated with improved solubility and bioavailability, suggesting similar advantages for the target compound .

Pharmacological Activity Comparison

Table 2: Predicted and Experimentally Validated Targets

Key Findings:

- Unlike Platycodin D, which inhibits Hedgehog signaling, the target compound is predicted to interact with GPCRs and nuclear receptors , indicating divergent mechanisms .

生物活性

The compound identified as (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 478.68 g/mol. Its intricate structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H50O7 |

| Molecular Weight | 478.68 g/mol |

| IUPAC Name | Complex as stated |

| Solubility | Not specified |

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that polyphenolic compounds can scavenge free radicals effectively .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported between 0.16 and 0.63 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and pathways such as COX-1 and MAPK. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest in therapeutic applications .

Cytotoxicity Studies

Preliminary cytotoxicity assessments have revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with fewer side effects .

Case Studies

- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of various natural compounds similar to the target compound using DPPH radical scavenging assays. Results showed significant antioxidant activity correlating with the presence of hydroxyl groups in the structure .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of various extracts from plants containing similar compounds. The extracts demonstrated potent activity against respiratory tract pathogens .

- Cytotoxicity Against Cancer Cells : A comprehensive study assessed the cytotoxic effects of several triterpenoids on human cancer cell lines. The findings indicated that certain structural features enhanced cytotoxicity while maintaining low toxicity to normal cells .

常见问题

Q. Table 1: Reaction Conditions for Glycosylation

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 0°C → RT | |

| Solvent | Dry DCM | |

| Catalyst | BF₃·Et₂O (0.1 equiv) | |

| Donor/Acceptor Ratio | 1.2:1 |

Basic Question: How are physical-chemical properties (e.g., logP, solubility) determined for this compound?

Methodological Answer:

- logP : Use reversed-phase HPLC (C18 column, methanol/water) with reference standards .

- Solubility : Perform shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification .

- Thermal stability : Conduct DSC/TGA to identify melting/decomposition points .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies arise from assay variability. Mitigate via:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays; control solvent (DMSO ≤0.1%) .

- Purity validation : Ensure >95% purity via LC-MS and ¹H/¹³C NMR .

- Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Advanced Question: What computational approaches predict metabolic stability of this compound?

Methodological Answer:

- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify cytochrome P450 oxidation sites .

- Molecular docking : Simulate binding to CYP3A4/2D6 isoforms (PDB IDs: 4NY4, 5T3Z) to assess susceptibility .

- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS .

Basic Question: What analytical techniques confirm functional group integrity post-synthesis?

Methodological Answer:

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .

- ²H NMR : Identify methine protons (δ 3.0–5.0 ppm) in the triterpene core .

- HRMS : Validate molecular formula (e.g., m/z 602.397 [M+H]⁺ for C₃₉H₅₄O₅) .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents at C10 (e.g., coumaroyl vs. cinnamoyl groups) .

- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to assess potency .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles; replace gloves every 2 hours .

- Ventilation : Use fume hoods for weighing/purification to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Question: How to validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- CRISPR-Cas9 knockout : Target putative receptors (e.g., STAT3 or NF-κB) in cell lines .

- Pull-down assays : Use biotinylated probes to identify binding partners in lysates .

- Transcriptomics : Perform RNA-seq to map downstream gene regulation .

Basic Question: What chromatographic methods achieve high-resolution separation of diastereomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。